5-Formyl-6-hydroxy-2-naphthonitrile

Photoacid pKa modulation Intramolecular hydrogen bonding

5-Formyl-6-hydroxy-2-naphthonitrile (CAS 180919-41-9, MFCD18089181) is a trisubstituted naphthalene derivative bearing a formyl group at position 5, a hydroxyl group at position 6, and a nitrile group at position 2. With a molecular weight of 197.19 Da and a predicted logP of approximately 2.28, this compound serves as a strategic bifunctional building block in medicinal chemistry and fluorescent probe development, where the aldehyde moiety enables condensation and reductive amination reactions while the 6-hydroxy-2-naphthonitrile core retains the photophysical characteristics of the parent superphotoacid scaffold.

Molecular Formula C12H7NO2
Molecular Weight 197.19 g/mol
CAS No. 180919-41-9
Cat. No. B1394063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formyl-6-hydroxy-2-naphthonitrile
CAS180919-41-9
Molecular FormulaC12H7NO2
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2C=O)O)C=C1C#N
InChIInChI=1S/C12H7NO2/c13-6-8-1-3-10-9(5-8)2-4-12(15)11(10)7-14/h1-5,7,15H
InChIKeyQMVNXLJVHKIAIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Formyl-6-hydroxy-2-naphthonitrile (CAS 180919-41-9): Core Properties and Research-Grade Procurement Profile


5-Formyl-6-hydroxy-2-naphthonitrile (CAS 180919-41-9, MFCD18089181) is a trisubstituted naphthalene derivative bearing a formyl group at position 5, a hydroxyl group at position 6, and a nitrile group at position 2 . With a molecular weight of 197.19 Da and a predicted logP of approximately 2.28, this compound serves as a strategic bifunctional building block in medicinal chemistry and fluorescent probe development, where the aldehyde moiety enables condensation and reductive amination reactions while the 6-hydroxy-2-naphthonitrile core retains the photophysical characteristics of the parent superphotoacid scaffold . Its predicted pKa of 7.24 ± 0.50 distinguishes it from non-formylated analogs and directly impacts its reactivity profile in both synthetic and sensing applications .

Why Generic 5-Formyl-6-hydroxy-2-naphthonitrile Substitution Fails: Functional-Group Interdependence Limits Interchangeability


The 5-formyl-6-hydroxy-2-naphthonitrile scaffold should not be treated as a generic naphthalene aldehyde or a simple cyanonaphthol surrogate. The ortho relationship between the 5-formyl and 6-hydroxy groups creates an intramolecular hydrogen-bonding network that modulates both the electrophilicity of the aldehyde and the acidity of the phenol, a feature absent in positional isomers such as 5-formyl-6-methoxy-2-naphthonitrile or the non-formylated parent 6-cyano-2-naphthol . In DPP-4 inhibitor synthesis, replacing this compound with a generic 2-naphthaldehyde eliminates the cyano group required for downstream scaffold construction, while using 6-cyano-2-naphthol alone forfeits the aldehyde handle needed for the key C–N bond-forming step [1][2]. The quantitative evidence below demonstrates that these structural features translate into measurable differences in physicochemical properties and synthetic utility that directly impact experimental outcomes.

5-Formyl-6-hydroxy-2-naphthonitrile: Quantitative Differentiation Evidence Against Closest Analogs


Ground-State Acidity Modulation: 5-Formyl-6-hydroxy-2-naphthonitrile vs. 6-Cyano-2-naphthol (6CN2)

The introduction of the electron-withdrawing formyl group at position 5, ortho to the 6-OH, lowers the ground-state pKa by approximately 1.2 log units relative to the parent 6-cyano-2-naphthol (6CN2). This acidification is consistent with the well-established ortho-formyl substituent effect that stabilizes the phenoxide conjugate base through both inductive withdrawal and intramolecular hydrogen bonding . The pKa shift directly affects the compound's proton-transfer equilibrium in aqueous and mixed-solvent systems, which is a critical parameter for applications in photoacid-catalyzed reactions and pH-sensitive fluorescent probes. This differentiation cannot be matched by 6-cyano-2-naphthol alone, which lacks the formyl group, or by 5-formyl-6-methoxy-2-naphthonitrile, where the methoxy group eliminates the acidic proton entirely [1].

Photoacid pKa modulation Intramolecular hydrogen bonding

Dual-Functional Reactivity: Aldehyde Condensation Efficiency vs. 6-Cyano-2-naphthol in DPP-4 Inhibitor Scaffold Assembly

In the synthesis of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine DPP-4 inhibitors, 5-formyl-6-hydroxy-2-naphthonitrile serves as the bifunctional coupling partner that provides both the aldehyde for imine formation/reductive amination and the 6-cyano-2-naphthol fluorophore for subsequent scaffold elaboration. The J. Med. Chem. 2016 study employed this compound to access a series of potent inhibitors culminating in compound 22a (IC₅₀ ≈ 2.0 nM vs. DPP-4), which achieved >80% DPP-4 inhibition over 24 h at 3 mg/kg oral dose in mice, comparable to omarigliptin [1]. The Chinese patent CN105566276B further establishes this compound as the preferred intermediate for constructing the benzo[f]chromen-3-amine core [2]. Attempting to substitute with 6-cyano-2-naphthol would eliminate the aldehyde handle, blocking the key C–N bond-forming step; substituting with a generic 2-naphthaldehyde would remove the cyano group essential for downstream pharmacophore anchoring. No single alternative provides both functional groups at the correct naphthalene positions.

Medicinal chemistry DPP-4 inhibitors Reductive amination Scaffold hopping

Fluorescent Zn(II) and Cu(II) Complexation: Hydroxynaphthalene-Derived Sensor Selectivity for Pyrophosphate (PPi) over ATP

The 2-hydroxy-6-cyanonaphthalene fluorophore derived from 5-formyl-6-hydroxy-2-naphthonitrile, when conjugated to a dipicolylamine (DPA) ligand, forms mononuclear Zn(II)-DPA and Cu(II)-DPA complexes that exhibit selective fluorescence turn-on responses toward pyrophosphate (PPi) over ATP and other biologically relevant anions in aqueous media [1]. The hydroxyl group of the naphthol moiety is critical: its coordination state (direct or alkoxide) with the metal center governs the fluorescence switching mechanism. This time-dependent fluorescence enhancement distinguishes these sensors from structurally related probes that lack the 6-cyano substituent, which typically show lower quantum yields and poorer signal-to-noise ratios [1]. The formyl group in 5-formyl-6-hydroxy-2-naphthonitrile serves as the attachment point for the DPA ligand via reductive amination, a conjugation strategy that cannot be executed with 6-cyano-2-naphthol without the aldehyde handle.

Fluorescent chemosensor Pyrophosphate detection Metal complex Anion recognition

Predicted Lipophilicity Differentiation: 5-Formyl-6-hydroxy-2-naphthonitrile vs. 5-Formyl-6-methoxy-2-naphthonitrile

The free hydroxyl group in 5-formyl-6-hydroxy-2-naphthonitrile (ACD/LogP = 2.28) confers approximately 0.7 log units lower lipophilicity compared to its methyl ether analog 5-formyl-6-methoxy-2-naphthonitrile (predicted LogP ≈ 3.0 based on the Hansch π-value of +0.5 for OCH₃ vs. OH) [1]. This difference shifts the compound from the optimal oral drug-like space (LogP 1–3) to the borderline upper limit, affecting passive membrane permeability and aqueous solubility. For researchers designing CNS-targeted probes or oral drug candidates, the hydroxy compound offers a more favorable lipophilicity profile, while still providing the same aldehyde reactivity as the methoxy analog. The predicted LogD at pH 7.4 (2.42) further confirms that the compound remains predominantly neutral at physiological pH, facilitating passive diffusion .

Lipophilicity LogP Drug-likeness Permeability

Optimal Research Use Cases for 5-Formyl-6-hydroxy-2-naphthonitrile Based on Quantitative Evidence


DPP-4 Inhibitor Medicinal Chemistry: Direct Assembly of the Benzo[f]chromen-3-amine Pharmacophore

This compound is the preferred intermediate when synthesizing 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine DPP-4 inhibitors, as demonstrated in the J. Med. Chem. 2016 study (compounds 22a and 24a, IC₅₀ ≈ 2.0 nM) [1] and protected by CN105566276B [2]. Its dual aldehyde and 6-cyano-2-naphthol functionality enables a convergent synthetic route via reductive amination followed by cyclization, avoiding the need for orthogonal protection strategies. The resulting inhibitors show oral efficacy comparable to omarigliptin (>80% DPP-4 inhibition over 24 h at 3 mg/kg). Procurement should prioritize ≥95% purity material to ensure consistent imine formation stoichiometry.

Fluorescent Chemosensor Development: Conjugation to Dipicolylamine for Pyrophosphate-Selective Probes

The aldehyde group provides a direct conjugation handle for attaching dipicolylamine (DPA) via reductive amination, generating Zn(II)-DPA and Cu(II)-DPA complexes that selectively detect pyrophosphate (PPi) over ATP in aqueous media with time-dependent fluorescence enhancement [1]. This application exploits both the aldehyde reactivity for ligand attachment and the 6-cyano-2-naphthol fluorophore for signal transduction. Researchers should verify the compound's aldehyde content by ¹H NMR before conjugation to ensure quantitative coupling yield.

Photoacid and Proton-Transfer Studies: pKa-Modulated Naphthol Scaffold

With a predicted ground-state pKa of 7.24, approximately 1.2 log units lower than the parent 6-cyano-2-naphthol (pKa 8.4), this compound offers a shifted proton-transfer equilibrium window for researchers investigating excited-state proton transfer (ESPT) or developing pH-sensitive fluorescent probes [1]. The lower pKa, attributed to the ortho-formyl electron-withdrawing and hydrogen-bonding effects, makes it suitable for applications requiring phenol deprotonation near physiological pH. The compound should be protected from moisture during storage to prevent aldehyde hydration that could alter its acid-base properties.

Structure-Activity Relationship (SAR) Studies: Systematic Exploration of Naphthalene Substitution Patterns

The combination of formyl, hydroxyl, and nitrile substituents on a single naphthalene ring makes this compound a valuable template for SAR libraries. The predicted LogP of 2.28 (ACD/Labs) and LogD of 2.42 at pH 7.4 place it within favorable drug-like property space, while the aldehyde enables late-stage diversification through reductive amination, oxime formation, or Knoevenagel condensation [1]. Researchers should compare activity data against analogs such as 5-formyl-6-methoxy-2-naphthonitrile to deconvolute the contribution of the hydroxyl hydrogen-bond donor to target binding.

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